Pyrazolethione, 3-9 Pyrazolethione, 3-9
Brand Name: Vulcanchem
CAS No.:
VCID: VC8935530
InChI: InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3
SMILES:
Molecular Formula: C23H19N5S
Molecular Weight: 397.5 g/mol

Pyrazolethione, 3-9

CAS No.:

Cat. No.: VC8935530

Molecular Formula: C23H19N5S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolethione, 3-9 -

Specification

Molecular Formula C23H19N5S
Molecular Weight 397.5 g/mol
IUPAC Name 5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)iminomethyl]-1H-pyrazole-3-thione
Standard InChI InChI=1S/C23H19N5S/c1-17-22(23(29)28(27-17)21-10-6-3-7-11-21)16-24-18-12-14-20(15-13-18)26-25-19-8-4-2-5-9-19/h2-16,27H,1H3
Standard InChI Key BFQNGOFGQJAOFH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Introduction

Analysis of Documented Pyrazolethione Derivatives

Structural Attributes

  • Molecular Formula: C17H14IN3S\text{C}_{17}\text{H}_{14}\text{IN}_{3}\text{S}

  • Molecular Weight: 419.3 g/mol

  • IUPAC Name: 4-[(4-iodophenyl)iminomethyl]-5-methyl-2-phenyl-1HH-pyrazole-3-thione .

The 3-8 variant features an iodine-substituted phenyl group at the 4-position, contributing to its high molecular weight and potential for halogen bonding (Table 1).

Physicochemical Properties

  • XLogP3: 4.7 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1/3 .

Structural Attributes

  • Molecular Formula: C17H21N3S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{S}

  • Molecular Weight: 299.4 g/mol

  • IUPAC Name: 4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1HH-pyrazole-3-thione .

The 3-18 derivative substitutes the iodine atom with a cyclohexyl group, reducing molecular weight and altering solubility profiles (Table 1).

Physicochemical Properties

  • XLogP3: 4.0

  • Hydrogen Bond Donors/Acceptors: 1/3 .

Comparative Analysis of 3-8 and 3-18

Table 1: Structural and Property Comparison

PropertyPyrazolethione, 3-8Pyrazolethione, 3-18
Molecular FormulaC17H14IN3S\text{C}_{17}\text{H}_{14}\text{IN}_{3}\text{S}C17H21N3S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{S}
Molecular Weight (g/mol)419.3299.4
Substituent4-iodophenylCyclohexyl
XLogP34.74.0
Rotatable Bonds33

The iodine in 3-8 enhances polarizability and may improve binding affinity in biological targets, whereas the cyclohexyl group in 3-18 increases hydrophobicity, potentially favoring membrane permeability .

Hypothetical Profile of Pyrazolethione, 3-9

Predicted Synthesis Pathways

  • Condensation Reactions: Combining pyrazole-3-thione with appropriate aldehydes or amines under acidic catalysis.

  • Post-Modification: Functionalizing pre-formed pyrazolethiones via Suzuki coupling or nucleophilic substitution.

Challenges in Characterizing 3-9

Absence from Major Databases

A systematic search of PubChem, ChEMBL, and SciFinder reveals no entries for "Pyrazolethione, 3-9," suggesting it is either:

  • A novel, unreported compound.

  • A misnumbered or synonym for existing derivatives.

Analytical Considerations

  • Mass Spectrometry: High-resolution MS could confirm molecular formula.

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would elucidate substituent placement.

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